Methods and Technical Details
The synthesis of PKM2-IN-8 typically involves several key steps, including the selection of appropriate starting materials that can undergo various chemical transformations. Specific methods may include:
The details of these synthetic pathways are crucial for optimizing yield and purity, which directly affect the biological activity of PKM2-IN-8 .
Structure and Data
PKM2-IN-8 has a defined molecular structure characterized by specific functional groups that interact with the active site of pyruvate kinase M2. The structure can be represented as follows:
The three-dimensional conformation of PKM2-IN-8 allows it to fit into the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity .
Reactions and Technical Details
PKM2-IN-8 primarily acts through competitive inhibition of pyruvate kinase M2. The compound binds to the enzyme's allosteric site or active site, preventing the conversion of phosphoenolpyruvate to pyruvate. This inhibition leads to:
Experimental data suggest that the binding affinity of PKM2-IN-8 can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into its efficacy as an inhibitor .
Process and Data
The mechanism by which PKM2-IN-8 exerts its inhibitory effects involves several steps:
Data from cell-based assays show that treatment with PKM2-IN-8 results in decreased cell viability in various cancer cell lines, highlighting its potential as a therapeutic agent .
Physical and Chemical Properties
PKM2-IN-8 exhibits distinct physical properties that influence its pharmacokinetics:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of PKM2-IN-8 .
Scientific Uses
PKM2-IN-8 is primarily researched for its potential applications in oncology:
Pyruvate kinase M2 (PKM2) is a terminal glycolytic enzyme encoded by the PKM gene through alternative splicing of exon 10. Unlike the constitutively active tetrameric PKM1 isoform (exon 9-derived), PKM2 exists in dynamic equilibrium between a high-activity tetrameric state and a low-activity dimeric/monomeric state. This structural plasticity stems from its unique 56-amino acid sequence encoded by exon 10, which forms critical intersubunit contact domains [1] [8]. Each PKM2 monomer comprises four structural domains: N-terminal, A-, B-, and C-domains. The tetrameric form exhibits high affinity for phosphoenolpyruvate (PEP) and facilitates efficient ATP production, while the dimeric form has low PEP affinity, causing glycolytic intermediate accumulation [6] [8].
Table 1: Mammalian Pyruvate Kinase Isoforms
Isoform | Gene | Tissue Distribution | Quaternary Structure | Key Regulators |
---|---|---|---|---|
PKL | PKLR | Liver, kidney, intestine | Tetramer | Fructose-1,6-bisphosphate (FBP) |
PKR | PKLR | Erythrocytes | Tetramer | FBP |
PKM1 | PKM | Muscle, brain, heart | Constitutive tetramer | None |
PKM2 | PKM | Embryonic cells, tumors | Tetramer ↔ Dimer | FBP, serine, tyrosine phosphorylation |
Allosteric transitions in PKM2 involve mutual rotations of A- and C-domains within subunits, relayed via interfacial residues. Fructose-1,6-bisphosphate (FBP) stabilizes the active tetramer by binding at the subunit interface, whereas post-translational modifications (e.g., phosphorylation at Tyr105) promote dissociation into dimers [1] [6]. This structural duality allows PKM2 to act as a metabolic sensor, adapting cellular glucose flux to meet biosynthetic demands in proliferating cells.
PKM2 is a master regulator of the Warburg effect, a metabolic hallmark of cancer where tumor cells preferentially utilize aerobic glycolysis over oxidative phosphorylation, even under normoxic conditions. The dimeric form of PKM2 creates a metabolic "bottleneck" at the final glycolytic step, accumulating upstream intermediates (e.g., glucose-6-phosphate and 3-phosphoglycerate) that feed into biosynthetic pathways [2] [3]. These intermediates support:
Figure: PKM2-Driven Metabolic Rewiring in Cancer
Glycolysis → PKM2 Dimerization → Accumulated Intermediates │ ├──→ Pentose Phosphate Pathway → Nucleotide Synthesis ├──→ Serine Biosynthesis → One-Carbon Metabolism └──→ Glycerol-3-P → Lipid Membrane Synthesis
Nuclear translocation of dimeric PKM2 further supports tumorigenesis. Growth factor signaling (e.g., EGFR) induces ERK1/2-mediated phosphorylation of PKM2 at Ser37, promoting PIN1-dependent nuclear import [4] [6]. Within the nucleus, PKM2 functions as a protein kinase and transcriptional coactivator:
PKM2 overexpression correlates with poor prognosis in glioblastoma, hepatocellular carcinoma, and colorectal cancer, establishing it as a biomarker and therapeutic target [7] [10].
PKM2-IN-8 is a selective allosteric inhibitor of the PKM2 isoform, classified pharmacologically as a small-molecule modulator of glycolytic flux. It binds to the FBP-binding site, locking PKM2 in an inactive dimeric conformation and preventing tetramer formation [4] [9]. Unlike activators (e.g., TEPP-46) that promote the tetrameric state, PKM2-IN-8 exploits the natural regulatory mechanism of PKM2 but favors the low-activity state.
Table 2: Key Characteristics of PKM2-IN-8
Property | Characteristic | Research Impact |
---|---|---|
Binding Site | FBP pocket (competes with endogenous activators) | Prevents FBP-induced tetramerization |
Selectivity | >100-fold selectivity over PKM1 and other PK isoforms | Minimizes off-target metabolic effects |
Cellular Effects | Reduces lactate production by 70%; increases glycolytic intermediates 3.5-fold | Validates PKM2 as a driver of the Warburg effect |
Transcriptional Modulation | Blocks nuclear translocation and STAT3 phosphorylation | Disrupts non-metabolic functions of PKM2 |
Research applications of PKM2-IN-8 include:
Compared to early PKM2 inhibitors (e.g., shikonin, which non-specifically alkylates proteins), PKM2-IN-8 exhibits superior target specificity, making it a preferred tool compound for validating PKM2’s pathological roles [9].
Compound Names Mentioned: PKM2-IN-8, TEPP-46, Shikonin
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7